N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide
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Overview
Description
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features both an indole and a pyrazole ring system. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The incorporation of a pyrazole ring further enhances the compound’s potential for diverse pharmacological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Fischer indole synthesis and the pyrazole formation, as well as the use of automated systems for the coupling and carboxamide introduction steps .
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile, such as a halogen or nitro group.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors, including serotonin and melatonin receptors, influencing neurotransmission and hormonal regulation . The pyrazole ring can inhibit specific enzymes, such as kinases, which play a role in cell signaling and proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Pyrazole-3-carboxamide derivatives: Compounds with similar pyrazole structure and biological activities.
Uniqueness
N-(1H-indol-4-yl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its combination of indole and pyrazole rings, which confer a wide range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C17H18N4O |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
N-(1H-indol-4-yl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H18N4O/c22-17(16-12-5-2-1-3-6-15(12)20-21-16)19-14-8-4-7-13-11(14)9-10-18-13/h4,7-10,18H,1-3,5-6H2,(H,19,22)(H,20,21) |
InChI Key |
WIPDBUNUOSZMGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)NN=C2C(=O)NC3=CC=CC4=C3C=CN4 |
Origin of Product |
United States |
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